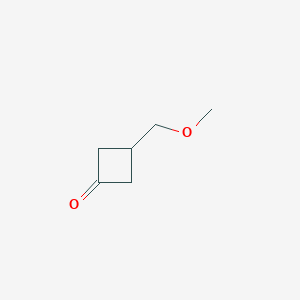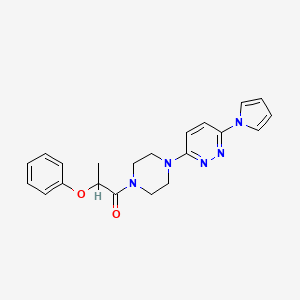
1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenoxypropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related pyrrolopyridazine compounds involves multiple steps, including the construction of the piperazine ring through intramolecular reactions, alkylation, and cyclization processes. For example, the synthesis of hexahydropyrrolopyrazinones and their derivatives starts with the formation of the piperazine ring followed by further functional group modifications (Branden, Compernolle, & Hoornaert, 1992).
Molecular Structure Analysis
Molecular structure analysis of similar compounds is conducted using spectroscopic techniques and X-ray crystallography, providing insights into their three-dimensional configuration and intermolecular interactions. For example, the structure of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine was elucidated to understand its crystalline form and molecular interactions (Sallam et al., 2021).
Chemical Reactions and Properties
Pyrrolopyridazine compounds undergo various chemical reactions, including cycloalkylation, hydrazinolysis, and nucleophilic substitution, to synthesize derivatives with anticipated biological activities. These reactions are crucial for modifying the chemical structure to enhance biological efficacy and reduce toxicity (Youssef et al., 2005).
科学的研究の応用
Synthesis and Structure Analysis
The scientific research applications of 1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenoxypropan-1-one primarily revolve around its synthesis and potential biological activities. One area of interest is the synthesis of various heterocyclic systems that exhibit anticipated biological activities, including pyrrolo, pyridazinone, and piperazine derivatives. These compounds are explored for their roles in addressing a range of pharmacological needs, such as antiarrhythmic, antimicrobial, and anticancer activities. For example, the synthesis of lactam and ketone precursors of octahydropyrrolo and octahydro-2H-pyrido pyrazines highlights the compound's relevance in generating structurally complex molecules with potential therapeutic applications (Branden, Compernolle, & Hoornaert, 1992).
Antimicrobial and Anticancer Activity
Research into the biological activity of derivatives related to this compound has shown promising antimicrobial and anticancer properties. For instance, studies on compounds like 5-aryl-4-acyl-3-hydroxy-1-(2-piperazin-1-ylethyl)-2,5-dihydropyrrol-2-ones and their derivatives have examined their antimicrobial activity and influence on blood coagulation, offering insights into their therapeutic potential (Gein et al., 2013).
Synthesis Techniques and Chemical Analysis
The development of efficient synthesis techniques for compounds related to this compound is crucial for their application in scientific research. Studies on the synthesis of piperazine-2,6-dione and derivatives, as well as their evaluation for anticancer activity, contribute to the understanding of their potential use in treating various cancers (Kumar et al., 2013).
Molecular Structure and Activity Relationship
Investigations into the molecular structure and activity relationship of pyridazinone derivatives, including those incorporating piperazine moieties, have led to the identification of compounds with significant efficacy in models of infection, demonstrating the compound's relevance in the development of new therapeutic agents (Ting et al., 2011).
特性
IUPAC Name |
2-phenoxy-1-[4-(6-pyrrol-1-ylpyridazin-3-yl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-17(28-18-7-3-2-4-8-18)21(27)26-15-13-25(14-16-26)20-10-9-19(22-23-20)24-11-5-6-12-24/h2-12,17H,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQPSAJQRMGKKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


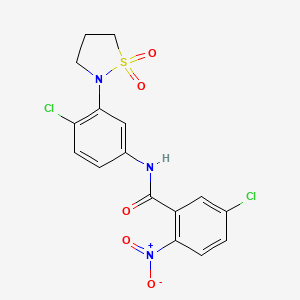
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2497758.png)

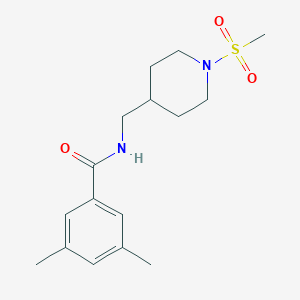

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2497762.png)
![2-(2-fluorophenoxy)-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2497765.png)
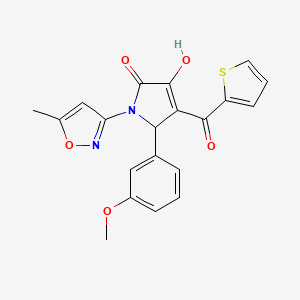
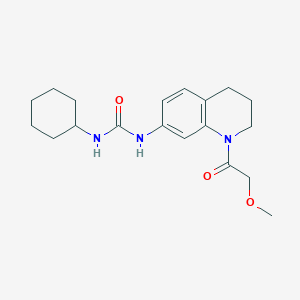
![N-[5-Methyl-6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide](/img/structure/B2497774.png)
![2-(2-Methoxyphenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2497775.png)
![2-(4-nitrophenyl)-N'-((E)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)propanohydrazide](/img/structure/B2497776.png)
